2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile is a complex organic compound that features a benzodioxin ring fused with a thiazole ring and an acetonitrile group
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are protective structures that bacteria form to resist antibiotics and the immune system.
Biochemical Pathways
The compound affects the biochemical pathways involved in biofilm formation. By inhibiting these pathways, it disrupts the bacteria’s ability to form biofilms, making them more susceptible to antibiotics and the immune system .
Pharmacokinetics
Similar compounds with a sulfonamide group are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties may impact the bioavailability of the compound, affecting its efficacy as an antibacterial agent.
Result of Action
The compound has been found to be a potent antibacterial agent, particularly against B. subtilis and E. coli. It inhibits the growth of bacterial biofilms by 60.04%, making it a promising candidate for the development of new antibacterial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial and enzyme inhibitory activities
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
- Benzo-1,4-dioxane
Uniqueness
Compared to similar compounds, 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both a benzodioxin and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c14-4-3-13-15-10(8-18-13)9-1-2-11-12(7-9)17-6-5-16-11/h1-2,7-8H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGMGRLIFAVVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372645 | |
Record name | 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-17-4 | |
Record name | 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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